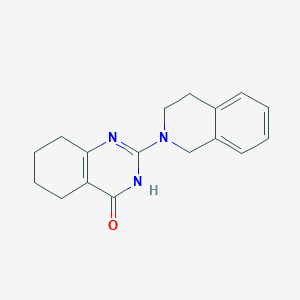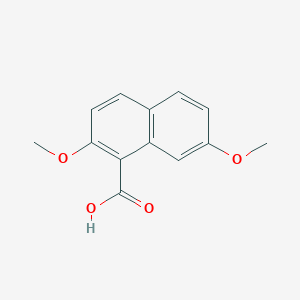
1,3-Dihydroxy-10H-acridin-9-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acridin-9(10H)-one derivatives involves attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9(10H)-one as the acceptor . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .Molecular Structure Analysis
The molecular structure of 1,3-Dihydroxy-10H-acridin-9-one is characterized by an orthogonal and highly rigid conformation . This structure effectively restricts intramolecular relaxation and produces narrow full widths at half maximum .Chemical Reactions Analysis
The chemical reactions involving 1,3-Dihydroxy-10H-acridin-9-one are complex and involve multiple steps . For instance, the energy splittings between the S1 (1 CT) and T1 (3 LE) states and the T1 and T2 (3 CT) states were gradually reduced, which facilitated the multichannel reverse intersystem crossing (RISC) and realized high kRISC values .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Dihydroxy-10H-acridin-9-one are characterized by its high fluorescence quantum yield and short TADF lifetime . It also exhibits excellent performance with a low turn-on voltage in doped organic light-emitting diodes (OLEDs) .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1,3-Dihydroxy-10H-acridin-9-one, focusing on six unique fields:
Anticancer Applications
1,3-Dihydroxy-10H-acridin-9-one has shown potential in anticancer research due to its ability to intercalate into DNA. This intercalation disrupts DNA replication and transcription, leading to cell death in cancer cells. Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, making it a promising candidate for developing new anticancer therapies .
Fluorescent Probes
This compound exhibits strong fluorescence properties, which can be exploited in the development of fluorescent probes. These probes are useful in biological imaging and diagnostics, allowing researchers to visualize cellular processes in real-time. The pH-dependent fluorescence changes of 1,3-Dihydroxy-10H-acridin-9-one make it particularly valuable for labeling cancer cells and studying their behavior .
Photodynamic Therapy (PDT)
1,3-Dihydroxy-10H-acridin-9-one can be used in photodynamic therapy, a treatment that utilizes light-activated compounds to produce reactive oxygen species (ROS) that kill cancer cells. The compound’s ability to generate ROS upon light exposure makes it a suitable candidate for PDT, offering a non-invasive treatment option for certain types of cancer.
Antimicrobial Agents
Research has shown that derivatives of 1,3-Dihydroxy-10H-acridin-9-one possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. This application is particularly important in the context of rising antibiotic resistance .
Mécanisme D'action
Target of Action
The primary target of 1,3-Dihydroxy-10H-acridin-9-one is the thermally activated delayed fluorescence (TADF) compounds . This compound is designed by attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9(10H)-one as the acceptor . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .
Mode of Action
The compound interacts with its targets through a multichannel reverse intersystem crossing (RISC) process . This process originates from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3 LE) to the 1 CT state . This interaction results in a high KRISC of 1.1 × 10^6 s^−1 .
Biochemical Pathways
The compound affects the pathways related to the synthesis of acridone derivatives . It is synthesized from anthranilate and malonyl-CoA . The synthesis involves the expression of acridone synthase (ACS) and anthraniloyl-CoA ligase genes in E. coli .
Pharmacokinetics
The compound’s high molecular rigidity and unique conformation suggest that it may have favorable adme properties .
Result of Action
The compound exhibits a high rate constant of radiation (KR) of 1.4 × 10^7 s^−1 . It shows a short TADF lifetime of 1.6 μs and a high fluorescence quantum yield of 94.9% . In addition, it has been found to inhibit HaCaT keratinocyte growth, suggesting potential antipsoriatic activity .
Action Environment
The action of 1,3-Dihydroxy-10H-acridin-9-one can be influenced by environmental factors. For instance, the compound’s fluorescence properties can be optimized by tuning the peripheral groups on carbazole donors . This strategy enhances TADF efficiencies while maintaining color purity .
Orientations Futures
Propriétés
IUPAC Name |
1,3-dihydroxy-10H-acridin-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-7-5-10-12(11(16)6-7)13(17)8-3-1-2-4-9(8)14-10/h1-6,15-16H,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJOWUMRFOUHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420204 | |
| Record name | 1,3-Dihydroxy-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroxy-10H-acridin-9-one | |
CAS RN |
20324-10-1 | |
| Record name | 1,3-Dihydroxy-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(4-Chlorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3032418.png)
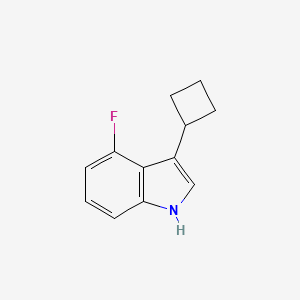
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B3032421.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B3032422.png)
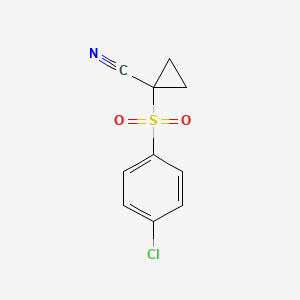
![Bicyclo[3.1.1]heptan-2-one](/img/structure/B3032426.png)

![Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-](/img/structure/B3032430.png)
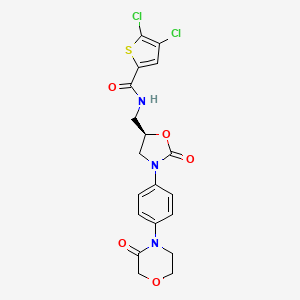
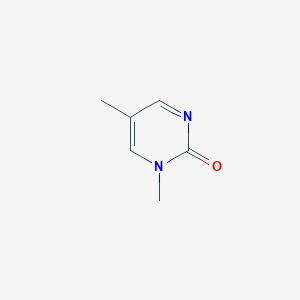
![6-(4-Chlorobenzyl)-5-methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B3032433.png)
